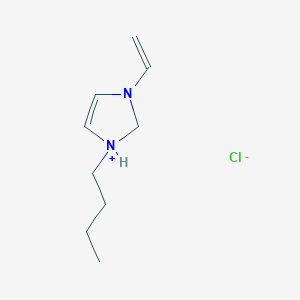

1H-Imidazolium, 1-butyl-3-ethenyl-, chloride

Description

Evolution and Significance of Ionic Liquids in Contemporary Chemical Research

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. Their history dates back to the early 20th century, but it is in recent decades that they have garnered significant attention as potential replacements for volatile organic compounds (VOCs) in a vast array of chemical processes. The evolution of ionic liquids can be broadly categorized into generations, each defined by the refinement of their properties and the expansion of their applications.

Early ionic liquids were often air and water sensitive, limiting their practical use. However, the development of air- and water-stable ILs, predominantly based on the imidazolium (B1220033) cation, marked a pivotal moment in their history. This breakthrough opened the door to their exploration in diverse fields such as catalysis, electrochemistry, and materials science. Their significance in modern research stems from a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvency. These characteristics not only offer a greener alternative to traditional solvents but also enable novel chemical transformations and the creation of materials with enhanced functionalities.

Functionalized Imidazolium Cations: Design Principles and Emerging Properties

The versatility of imidazolium-based ionic liquids lies in the ability to modify their properties through the introduction of functional groups onto the cation. This "task-specific" design allows for the fine-tuning of characteristics such as polarity, viscosity, and reactivity. The design principles for functionalized imidazolium cations revolve around the strategic selection of substituents at the N1 and N3 positions of the imidazolium ring.

Common modifications include varying the length of alkyl chains, which influences the van der Waals interactions and, consequently, the physical properties of the ionic liquid. The introduction of functional groups such as hydroxyl, ether, or amino moieties can impart specific chemical reactivity or enhance interactions with other molecules. The incorporation of a polymerizable group, such as a vinyl (ethenyl) substituent, transforms the ionic liquid into a monomer, capable of forming polymeric ionic liquids (PILs). These PILs combine the intrinsic properties of ionic liquids with the mechanical stability and processability of polymers, leading to the development of advanced materials for applications ranging from gas separation membranes to solid-state electrolytes.

Contextualization of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride within Vinyl-Substituted Ionic Liquids

This compound, also known as 1-butyl-3-vinylimidazolium chloride, is a prime example of a functionalized ionic liquid. It belongs to the subclass of vinyl-substituted imidazolium ionic liquids, which are distinguished by the presence of a C=C double bond. This vinyl group is the key to its utility as a monomer in polymerization reactions.

Scope and Research Imperatives for this compound

The research interest in this compound is primarily driven by its role as a building block for functional polymers. The ability to polymerize this ionic liquid opens up avenues for creating novel materials with tailored properties. Current research imperatives focus on several key areas:

Polymer Synthesis and Characterization: A significant portion of research is dedicated to the synthesis of homopolymers and copolymers from 1-butyl-3-vinylimidazolium chloride. This includes exploring different polymerization techniques, such as free radical polymerization, and characterizing the resulting polymers' thermal, mechanical, and electrochemical properties.

Advanced Materials for Catalysis: The immobilization of catalytically active species within a polymeric matrix derived from this ionic liquid is a promising area of investigation. Such materials can act as recyclable and highly efficient catalysts for various chemical transformations, including CO2 reduction. rsc.orgrsc.org

Biocomposite Materials: The use of 1-butyl-3-vinylimidazolium chloride in the fabrication of biocomposite materials is being explored. Its ability to interact with natural fibers and form a polymeric matrix offers a pathway to creating sustainable and high-performance materials. dtic.mil

Electrolyte Applications: The ionic nature of polymers derived from this ionic liquid makes them potential candidates for use as solid-state electrolytes in batteries and other electrochemical devices. Research is focused on optimizing their ionic conductivity and electrochemical stability.

The continued exploration of this compound is expected to yield further innovations in materials science, green chemistry, and energy storage.

Detailed Research Findings

Recent studies have highlighted the utility of this compound in various applications, underscoring its versatility as a functional monomer.

Synthesis and Characterization

The synthesis of 1-butyl-3-vinylimidazolium chloride is typically achieved through the quaternization of 1-vinylimidazole (B27976) with 1-chlorobutane (B31608). A detailed synthesis involves refluxing a solution of 1-chlorobutane and 1-vinylimidazole, often in a solvent like acetonitrile (B52724), for an extended period. dtic.mil The resulting product can be purified by precipitation in a non-solvent such as ethyl acetate. dtic.mil

Table 1: Synthesis and Spectroscopic Data for this compound

| Parameter | Details |

|---|---|

| Starting Materials | 1-vinylimidazole and 1-chlorobutane |

| Reaction Conditions | Reflux in acetonitrile for approximately 23 days at 80 °C. dtic.mil |

| Purification | Precipitation from ethyl acetate. dtic.mil |

| ¹H-NMR (400MHz, D₂O) δ (ppm) | 7.585 (1H, d, N+=CH-N), 7.392 (1H, s, CH=CH-N+), 6.961 (1H, m, N-CH=CH), 5.593 (1H, d, CH₂=CH-N), 5.246 (2H, d, CH₂=CH), 4.057 (2H, t, N+-CH₂-CH₂), 1.691 (2H, m, N+-CH₂-CH₂-CH₂), 0.824 (3H, t, -CH₃). dtic.mil |

Applications in Polymer Chemistry

A significant body of research focuses on the polymerization of 1-butyl-3-vinylimidazolium chloride to create poly(ionic liquid)s (PILs). These PILs have been investigated for a range of applications:

Co-catalysts for CO₂ Transformation: Novel ionic liquid-based polymeric materials have been developed through the radical copolymerization of 1-butyl-3-vinylimidazolium chloride with photocatalytically active metal complexes. rsc.orgrsc.org The resulting crosslinked polymeric framework serves to immobilize the molecular catalysts, while the imidazolium units themselves act as co-catalysts in the reduction of CO₂. rsc.orgrsc.org

Adsorbents: 1-butyl-3-vinylimidazolium chloride has been synthesized and grafted onto polymer surfaces to create adsorbents for the removal of contaminants from aqueous solutions. researchgate.net

Initiator Systems for Polymerization: Poly(ionic liquid)s prepared via the radical polymerization of 1-butyl-3-vinylimidazolium chloride have been employed as part of an initiator system with AlCl₃ for the synthesis of polyisobutylene. unisa.it This approach is being explored as a greener alternative to existing industrial processes. unisa.it

Ionic Hydrogels: This ionic liquid has been used as a monomer in the synthesis of polyampholyte hydrogels, which have potential applications in various fields due to their stimuli-responsive properties. uc.pt

Table 2: Applications of this compound in Research

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Catalysis | Co-catalyst in photocatalytic CO₂ reduction. rsc.orgrsc.org | The polymeric framework immobilizes the primary catalyst, and the imidazolium units enhance the catalytic activity. rsc.orgrsc.org |

| Environmental Remediation | Component of a polymer-grafted adsorbent. researchgate.net | Demonstrated high removal efficiency for certain pollutants from water. researchgate.net |

| Polymer Synthesis | Component of an initiator system for isobutylene (B52900) polymerization. unisa.it | Offers a potentially safer and more environmentally friendly route to polyisobutylene. unisa.it |

| Biomaterials | Monomer for polyionic biocomposite materials. dtic.mil | Contributes to the formation of advanced materials through processes like Natural Fiber Welding. dtic.mil |

| Smart Materials | Cationic monomer in polyampholyte hydrogels. uc.pt | The resulting hydrogels exhibit stimuli-responsive swelling behavior. uc.pt |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-8H,2-3,5-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOSFHSGNSJLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH+]1CN(C=C1)C=C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10798143 | |

| Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657394-63-3 | |

| Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Imidazolium, 1 Butyl 3 Ethenyl , Chloride

Direct Synthesis Routes for 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride

The primary route for synthesizing 1-butyl-3-vinylimidazolium chloride is through a direct quaternization reaction, which is a well-established method for producing imidazolium-based ionic liquids. researchgate.net

The formation of the 1-butyl-3-vinylimidazolium cation is achieved via a nucleophilic substitution reaction, specifically an N-alkylation or quaternization process. nih.govnih.gov In this synthesis, the nitrogen atom of a substituted imidazole (B134444) acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.

For the synthesis of 1-butyl-3-vinylimidazolium chloride, the reaction proceeds between 1-vinylimidazole (B27976) and 1-chlorobutane (B31608). nih.gov The lone pair of electrons on the N-3 nitrogen of the 1-vinylimidazole ring attacks the partially positive carbon atom of the butyl group in 1-chlorobutane, which is bonded to the electronegative chlorine atom. This forms a new carbon-nitrogen bond and results in the positively charged 1-butyl-3-vinylimidazolium cation and the displaced chloride anion. mdpi.com This SN2 mechanism is a common and efficient pathway for creating the quaternary ammonium (B1175870) structure characteristic of the imidazolium (B1220033) cation. mdpi.com

The efficiency and yield of the synthesis of 1-butyl-3-vinylimidazolium chloride are highly dependent on the optimization of several key reaction parameters. While specific studies on this exact compound are detailed in proprietary literature, extensive research on analogous compounds like 1-butyl-3-methylimidazolium chloride provides a clear framework for optimization. nih.govrsc.org Critical factors include reaction temperature, duration, stoichiometry of reactants, and the choice of solvent.

For instance, a typical synthesis for a similar imidazolium chloride involves reacting equimolar amounts of the starting imidazole and alkyl chloride at an elevated temperature (e.g., 60°C) for an extended period, such as 48 hours, often under reflux to prevent the loss of volatile reactants. nih.gov Another approach involves using a slight excess of the alkylating agent (1-chlorobutane) and refluxing at a higher temperature (~110°C) for a shorter duration of 24 hours to drive the reaction to completion and achieve a high yield, often around 86%. rsc.org The reaction can be performed in a solvent like toluene (B28343) or, in some cases, neat (without a solvent). rsc.org Systematic optimization using methodologies like one-variable-at-a-time (OVAT) can be employed to determine the ideal conditions for maximizing yield and purity. researchgate.net

| Parameter | Typical Range/Condition | Rationale and Impact on Yield |

|---|---|---|

| Temperature | 60°C - 110°C | Higher temperatures increase the reaction rate but can lead to side products or degradation if too high. nih.govrsc.org |

| Reaction Time | 24 - 48 hours | Sufficient time is required for the reaction to reach completion; this is often inversely related to temperature. nih.govrsc.org |

| Reactant Ratio (Imidazole:Alkyl Halide) | 1:1 to 1:1.1 | An equimolar ratio is common. A slight excess of the alkyl halide can help maximize the conversion of the imidazole. nih.govrsc.org |

| Solvent | Toluene or Neat (Solvent-free) | A solvent can help with heat transfer and solubility, but solvent-free conditions are often preferred for greener synthesis. rsc.org |

Achieving high purity of 1-butyl-3-vinylimidazolium chloride is crucial for its subsequent use, particularly in polymerization. After the initial synthesis, the crude product often contains unreacted starting materials and colored impurities. A multi-step purification process is therefore employed.

A common first step is to wash the product with a solvent in which the ionic liquid is insoluble, such as ethyl acetate. nih.gov This effectively removes non-polar, unreacted 1-chlorobutane and 1-vinylimidazole. The product, which may be an oil or a semi-solid, is then separated. For further purification, recrystallization from a suitable solvent like acetonitrile (B52724) can be performed to yield a white crystalline solid. rsc.org To remove colored impurities, the product can be dissolved in a solvent (e.g., water) and treated with activated or decolorizing charcoal, followed by heating and filtration. rsc.orggoogle.com Finally, to remove any residual volatile solvents or water, the purified product is dried under high vacuum, often with gentle heating (e.g., at 60-65°C). nih.govgoogle.com Advanced techniques such as supercritical CO2 extraction have also been explored for the purification of similar ionic liquids. researchgate.net

| Technique | Purpose | Typical Implementation |

|---|---|---|

| Solvent Washing | Remove unreacted starting materials and non-polar impurities. | Washing the crude product with ethyl acetate. nih.gov |

| Recrystallization | Achieve high purity and obtain a crystalline solid. | Dissolving in a minimal amount of hot acetonitrile and cooling to crystallize. rsc.org |

| Charcoal Treatment | Remove colored impurities. | Heating the product in a solution with decolorizing charcoal, followed by filtration. google.com |

| Vacuum Drying | Remove residual solvents and water. | Heating the solid product under high vacuum for several hours. nih.gov |

| Filtration | Separate the solid product from liquid or remove solid impurities (like charcoal). | Used after precipitation, crystallization, or charcoal treatment. nih.govgoogle.com |

Post-Synthetic Derivatization and Functionalization Strategies

The structure of 1-butyl-3-vinylimidazolium chloride allows for a variety of post-synthetic modifications to tailor its properties for specific applications. These strategies primarily involve exchanging the chloride anion or functionalizing the cation.

The properties of an ionic liquid can be significantly altered by exchanging its anion. researchgate.net The chloride anion in 1-butyl-3-vinylimidazolium chloride is a good leaving group and can be readily replaced through anion metathesis or exchange reactions. researchgate.netrsc.org This process allows for the fine-tuning of physicochemical properties such as solubility, viscosity, thermal stability, and conductivity. researchgate.netnih.govrsc.org

The anion exchange is typically carried out by reacting the chloride salt with a metal salt of the desired anion. For example, reacting 1-butyl-3-vinylimidazolium chloride with potassium tetrafluoroborate (B81430) (KBF₄) or potassium hexafluorophosphate (B91526) (KPF₆) in a suitable solvent like water or dichloromethane (B109758) results in the precipitation of potassium chloride (KCl). rsc.org The insoluble KCl is then removed by filtration, and the new ionic liquid with the BF₄⁻ or PF₆⁻ anion is isolated from the filtrate. The completeness of the chloride removal is often verified by a silver nitrate (B79036) test on the aqueous washings. rsc.org This versatility provides a platform for creating a wide array of ionic liquids with tailored properties from a single cationic precursor. researchgate.net

| Starting Ionic Liquid | Reagent | Resulting Ionic Liquid | Anticipated Change in Property |

|---|---|---|---|

| 1-Butyl-3-vinylimidazolium chloride | Potassium tetrafluoroborate (KBF₄) | 1-Butyl-3-vinylimidazolium tetrafluoroborate | Increased hydrophobicity and thermal stability. |

| 1-Butyl-3-vinylimidazolium chloride | Potassium hexafluorophosphate (KPF₆) | 1-Butyl-3-vinylimidazolium hexafluorophosphate | Significantly increased hydrophobicity and electrochemical stability. |

| 1-Butyl-3-vinylimidazolium chloride | Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | 1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide | High thermal stability, low viscosity, and high hydrophobicity. |

The most significant site for functionalization on the 1-butyl-3-vinylimidazolium cation is the vinyl (-CH=CH₂) group on the N-3 position. This unsaturated side-chain is readily available for polymerization via free-radical or other polymerization methods to produce poly(1-butyl-3-vinylimidazolium chloride), a poly(ionic liquid) (PIL). researchgate.net PILs combine the unique properties of ionic liquids with the mechanical stability and processability of polymers. researchgate.net

Further functionalization can occur on the resulting polymer. For instance, the properties of the PIL can be tuned through post-polymerization anion exchange reactions. researchgate.net Another potential site for modification is the butyl chain, although this is less common than modifying the vinyl group. At elevated temperatures, the imidazolium ring itself can be deprotonated at the C2 position to form an N-heterocyclic carbene (NHC). mdpi.commdpi.com This highly reactive intermediate can then participate in various reactions, leading to the formation of new covalently bonded structures, which can be considered a form of cation functionalization. mdpi.com Substitution at the 2-position of the imidazolium ring with a group like methyl has been shown to significantly impact the thermal characteristics and inter-ionic interactions of the corresponding polymers. mdpi.com

Synthesis of Analogous Compounds for Comparative Studies

The synthesis of analogues of this compound, also known as 1-butyl-3-vinylimidazolium chloride, is crucial for comparative studies to understand structure-property relationships. Researchers have synthesized a variety of analogous compounds by modifying the alkyl chain length, the anion, and the substitution pattern on the imidazolium ring. These studies provide valuable insights into how structural variations influence the physicochemical properties of these ionic liquids.

A common strategy for synthesizing these analogues involves the quaternization of 1-vinylimidazole with different alkyl halides. This method allows for the systematic variation of the alkyl substituent on the imidazolium ring. For instance, a homologous series of 1-vinyl-3-alkylimidazolium salts has been prepared with alkyl chains of varying lengths, from shorter chains like ethyl and propyl to longer chains such as hexyl, octyl, decyl, and even up to octadecyl. rsc.orgnih.gov Similarly, the anion can be readily exchanged through metathesis reactions, leading to a wide array of compounds with different anions like bromide, iodide, tetrafluoroborate, and hexafluorophosphate. rsc.org

Another approach to generate analogous compounds involves modifying the imidazolium core itself. For example, vinyl-functionalized 5,6-dimethylbenzimidazolium salts have been synthesized, introducing aromatic substituents to the heterocyclic ring. nih.gov Furthermore, the position of the vinyl group on the imidazolium ring can be altered, as seen in the synthesis of 1-butyl-2,3-dimethyl-4-vinylimidazolium salts, to study the impact of substituent placement on the compound's properties. mdpi.com

These synthetic efforts have enabled comparative studies on various aspects, including their thermal behavior, solubility, and potential applications. For instance, comparing vinyl-functionalized imidazolium salts with their saturated (ethyl-substituted) counterparts has revealed that the vinyl group can lead to higher melting and clearing points. rsc.org The length of the alkyl chain has also been shown to significantly influence the properties of these ionic liquids, with shorter chains yielding room-temperature ionic liquids and longer chains leading to the formation of ionic liquid crystals. rsc.org

The following table summarizes the synthesis of a selection of analogous compounds to 1-butyl-3-vinylimidazolium chloride, highlighting the variations in their structure.

| Compound Name | Cation Structure | Anion | Key Synthetic Variation | Reference |

|---|---|---|---|---|

| 1-Hexyl-3-vinylimidazolium bromide | 1-Hexyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C6) | rsc.orgnih.gov |

| 1-Octyl-3-vinylimidazolium bromide | 1-Octyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C8) | rsc.orgnih.gov |

| 1-Decyl-3-vinylimidazolium bromide | 1-Decyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C10) | rsc.orgnih.gov |

| 1-Dodecyl-3-vinylimidazolium bromide | 1-Dodecyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C12) | rsc.org |

| 1-Butyl-3-vinylimidazolium iodide | 1-Butyl-3-vinylimidazolium | I⁻ | Different halide anion | umich.edu |

| 1-Dodecyl-3-vinylimidazolium tetrafluoroborate | 1-Dodecyl-3-vinylimidazolium | BF₄⁻ | Different anion (non-halide) | rsc.org |

| 1-Dodecyl-3-vinylimidazolium hexafluorophosphate | 1-Dodecyl-3-vinylimidazolium | PF₆⁻ | Different anion (non-halide) | rsc.org |

| 1-Vinyl-3-ethylimidazolium ethyl sulfate | 1-Vinyl-3-ethylimidazolium | C₂H₅SO₄⁻ | Shorter alkyl chain (C2) and different anion | researchgate.net |

| 1-Butyl-2,3-dimethyl-4-vinylimidazolium triflate | 1-Butyl-2,3-dimethyl-4-vinylimidazolium | CF₃SO₃⁻ | Substituted imidazolium ring | mdpi.com |

Advanced Spectroscopic and Spectrochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of 1-butyl-3-vinylimidazolium chloride. It provides comprehensive information on the molecular structure, purity, and electronic environment of the nuclei within the molecule.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques used to confirm the identity and structure of 1-butyl-3-vinylimidazolium chloride. The chemical shifts (δ) of the protons and carbon atoms are unique to their specific electronic environments within the molecule, allowing for unambiguous assignment.

In ¹H NMR spectroscopy, the distinct signals for the vinyl group protons, the imidazolium (B1220033) ring protons, and the butyl chain protons are observed. The vinyl group typically presents a complex multiplet system due to cis, trans, and geminal couplings. The proton on the C2 carbon of the imidazolium ring (between the two nitrogen atoms) is particularly noteworthy as it is the most acidic and its chemical shift is highly sensitive to its environment.

¹³C NMR provides complementary information, showing distinct peaks for each carbon atom in the molecule, including the vinyl carbons, the aromatic carbons of the imidazolium ring, and the aliphatic carbons of the butyl group.

Purity assessment is achieved by analyzing the integration of the ¹H NMR signal intensities. The ratio of the integrated areas of the peaks should correspond directly to the ratio of the number of protons they represent in the molecular structure. The absence of significant impurity peaks confirms the high purity of the synthesized compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Butyl-3-vinylimidazolium Chloride

| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| N-CH-N (Imidazolium C2-H) | 9.47 | s | N-C-N (Imidazolium C2) | 135.7 |

| Imidazolium C4/C5-H | 8.18 | s | Vinyl CH | 129.0 |

| Imidazolium C4/C5-H | 7.93 | s | Imidazolium C4/C5 | 123.3 |

| Vinyl N-CH= | 7.29 | dd | Imidazolium C4/C5 | 119.1 |

| Vinyl =CH₂ (trans) | 5.94 | dd | Vinyl CH₂ | 108.5 |

| Vinyl =CH₂ (cis) | 5.40 | dd | N-CH₂ (Butyl) | 48.2 |

| N-CH₂ (Butyl) | 4.34 | t | CH₂ (Butyl) | 31.3 |

| CH₂ (Butyl) | 1.79 | m | CH₂ (Butyl) | 18.8 |

| CH₂ (Butyl) | 1.25 | m | CH₃ (Butyl) | 13.4 |

| CH₃ (Butyl) | 0.90 | t |

Data compiled from literature sources. Specific shifts may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structure Analysis

While one-dimensional NMR is sufficient for the structural confirmation of the 1-butyl-3-vinylimidazolium chloride monomer, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for analyzing more complex structures derived from it, such as polymers or reaction intermediates.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. This is invaluable for confirming assignments made in 1D spectra.

HMBC detects correlations between protons and carbons over two to three bonds. This technique is essential for establishing the connectivity of the molecular skeleton, for instance, by showing the correlation between the butyl N-CH₂ protons and the C4 and C5 carbons of the imidazolium ring.

In the context of poly(1-butyl-3-vinylimidazolium chloride), these techniques are used to investigate the microstructure of the polymer chain and identify the structures of head and end groups. researchgate.net

In Situ NMR Investigations of Reaction Progress and Mechanistic Pathways

In situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time directly within the NMR tube. For reactions involving 1-butyl-3-vinylimidazolium chloride, such as its radical polymerization, in situ NMR can provide detailed mechanistic insights. core.ac.ukuc.pt By acquiring spectra at regular intervals, researchers can track the disappearance of the vinyl proton signals (around 5.4-7.3 ppm) and the appearance of the saturated backbone signals of the resulting polymer. This allows for the determination of reaction kinetics and the detection of any transient intermediates or side products. For example, the radical copolymerization of 1-butyl-3-vinylimidazolium chloride with other monomers has been studied to create functional polymeric materials, where understanding the reaction progress is key to controlling the final product's properties. rsc.orgrsc.org

NMR Chemical Shift Analysis in Molecular Interactions and Ion Pairing

The chemical shifts of the imidazolium ring protons, especially the C2-H proton, are highly sensitive to the molecule's local environment. This sensitivity can be exploited to study non-covalent interactions such as hydrogen bonding, ion pairing, and solvation effects. vu.ltacs.org

When 1-butyl-3-vinylimidazolium chloride is dissolved in different solvents, the chemical shift of the C2-H proton can change significantly. vu.ltresearchgate.net This is because the chloride anion forms a hydrogen bond with this acidic proton, and solvent molecules can compete with or modulate this interaction. In solvents that effectively solvate the ions, the ion pair may dissociate, leading to a noticeable change in the chemical shift. vu.lt Comparing the NMR spectra in various deuterated solvents reveals the strength of the cation-anion interaction. For instance, a stronger ion-pair interaction results in less sensitivity to solvation effects. Computational studies combined with experimental NMR data have been used to quantify the extent of ion pairing in different media. vu.ltrsc.orgmonash.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FTIR, provide rapid and effective characterization of the functional groups present in 1-butyl-3-vinylimidazolium chloride.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each functional group has characteristic vibrational frequencies, making FTIR an excellent tool for qualitative analysis. The FTIR spectrum of 1-butyl-3-vinylimidazolium chloride displays characteristic peaks that confirm the presence of the imidazolium ring, the vinyl group, and the alkyl chain. mdpi.comresearchgate.net

Key vibrational bands include C-H stretching from the alkyl chain and the aromatic ring, C=C and C=N stretching vibrations from the vinyl group and imidazolium ring, respectively, and various bending vibrations. The presence of these specific peaks provides confirmatory evidence of the compound's successful synthesis and functional group integrity. mdpi.comresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for 1-Butyl-3-vinylimidazolium Chloride

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3100-3150 | C-H Stretching | Imidazolium Ring |

| ~2870-2960 | C-H Stretching (asymmetric & symmetric) | Butyl Chain (-CH₂, -CH₃) |

| ~1652 | C=C Stretching | Vinyl Group |

| ~1570, ~1638 | C=N Stretching | Imidazolium Ring |

| ~1170 | C-N Stretching | Imidazolium Ring |

Data compiled from literature sources. Peak positions can vary based on the sample state (neat, solution) and instrumentation.

Raman Spectroscopy for Conformational and Intermolecular Interaction Studies

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering detailed information about its structure and environment. In the context of 1-butyl-3-vinylimidazolium chloride, this method is particularly useful for studying the conformational flexibility of the butyl group and the nature of intermolecular interactions between the imidazolium cation and the chloride anion.

Research on analogous imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), has established that the butyl chain can exist as different rotational isomers (conformers). mdpi.com The two primary conformers are often referred to as anti (or trans) and gauche. mdpi.com These conformers give rise to distinct bands in the Raman spectrum, particularly in the 600-630 cm⁻¹ region. For instance, studies on [BMIM]Cl have shown that bands around 600 cm⁻¹ and 623 cm⁻¹ can be assigned to the gauche and anti conformers, respectively. mdpi.com The relative intensity of these bands provides a measure of the conformational equilibrium in the liquid state. mdpi.com

The position and intensity of Raman bands are sensitive to the molecular environment. The cation-anion interaction, a key feature of ionic liquids, plays a significant role in determining the preferred conformation of the alkyl chain. nih.gov In studies of [BMIM]X salts (where X is a halide), the preference for the trans conformation was found to decrease as the anion's hydrogen bond accepting ability increased (I⁻ > Br⁻ > Cl⁻). nih.govresearchgate.net This indicates a strong interplay between the chloride anion and the imidazolium cation, which influences the rotational energy landscape of the attached butyl group. Changes in pressure and temperature can also shift this equilibrium, further highlighting the role of intermolecular forces. mdpi.com For 1-butyl-3-vinylimidazolium chloride, similar conformational equilibria are expected, with the vinyl group potentially influencing the electronic structure and, consequently, the intermolecular interactions.

| Raman Shift (cm⁻¹) | Assignment | Associated Conformer |

|---|---|---|

| ~600 | Butyl Chain Vibration | Gauche |

| ~624 | Butyl Chain Vibration | Anti (Trans) |

This table is based on data for the analogous compound 1-butyl-3-methylimidazolium chloride and represents expected vibrational modes for the butyl chain conformers. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of ionic liquids, providing precise information on molecular weight, purity, degradation products, and structural fragmentation.

LC/MS for Purity and Molecular Weight Confirmation

Liquid chromatography-mass spectrometry (LC/MS) is a standard method for confirming the identity and assessing the purity of non-volatile and thermally labile compounds like 1-butyl-3-vinylimidazolium chloride. The molecular formula of this compound is C₉H₁₅ClN₂, corresponding to a molecular weight of 186.68 g/mol . evitachem.comalfa-chemistry.com

In a typical LC/MS analysis, the sample is first separated by the liquid chromatography system. The eluent is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source, which is well-suited for analyzing pre-existing ions. The resulting mass spectrum would be expected to show a prominent peak corresponding to the cation, [C₉H₁₅N₂]⁺, at a mass-to-charge ratio (m/z) of 151.12. The presence of this peak confirms the molecular weight of the cationic component. The purity can be evaluated from the liquid chromatogram; a single major peak indicates a high degree of purity, while the presence of other peaks would signify impurities or degradation products.

GC-MS and HPLC-HRMS for Volatile and Non-Volatile Degradation Product Identification

Imidazolium-based ionic liquids can degrade under thermal stress or through chemical reactions, such as oxidation. mdpi.comresearchgate.net Identifying the resulting degradation products is crucial for understanding the stability limits and potential reaction pathways of the compound. Gas chromatography-mass spectrometry (GC-MS) is effective for identifying volatile degradation products, while high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) is used for non-volatile species. mdpi.com

Studies on the degradation of similar imidazolium chlorides have identified several classes of products:

Volatile Products (GC-MS): Thermal degradation can lead to the formation of smaller, volatile molecules. For [BMIM]Cl, identified products include monomeric and dimeric alkyl-substituted imidazoles, alcohols, and alkyl amines. mdpi.com In oxidative degradation scenarios, such as in a Fenton-like system, the main initial products identified by GC-MS were imidazolones. icm.edu.pl Further degradation can cleave the N-alkyl side chains. icm.edu.pl

Non-Volatile Products (HPLC-HRMS): At elevated temperatures, less volatile products can also form. mdpi.comresearchgate.net For [BMIM]Cl, these include oxygenated compounds where carboxyl groups are attached to the imidazolium ring or the alkyl chain. mdpi.com In aqueous oxidation systems, intermediates may include various mono-, di-, or amino-carboxylic acids resulting from the opening of the imidazolium ring. nih.gov

| Analytical Method | Product Class | Specific Examples (from analogous compounds) |

|---|---|---|

| GC-MS | Volatile Products | Alkyl-substituted imidazoles, Imidazolones, Alcohols |

| HPLC-HRMS | Non-Volatile Products | Oxygenated imidazolium derivatives, Carboxylic acids |

This table summarizes typical degradation products identified for imidazolium chlorides using mass spectrometry techniques. mdpi.comicm.edu.pl

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MSⁿ) is a key technique for structural elucidation. It involves isolating a precursor ion, inducing fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. This process reveals characteristic fragmentation pathways that act as a structural fingerprint.

For imidazolium cations, a primary and highly characteristic fragmentation pathway is the loss of the alkyl side chains. mdpi.com In studies involving the 1-butyl-3-methylimidazolium cation, tandem mass spectra consistently show an easy loss of the butyl group (as butylene, a loss of 56 Da). mdpi.com The resulting debutylated fragment ion is often a major peak in the MS² spectrum. mdpi.com This fragmentation pattern is a strong indicator of the presence of a butyl-substituted imidazolium core. mdpi.commdpi.com By analyzing these fragmentation patterns, the structure of the parent ion and any modifications or degradation products attached to it can be confidently identified.

| Precursor Ion (Example) | Characteristic Neutral Loss | Major Fragment Ion (Example) | Significance |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium (m/z 139) | Butylene (56 Da) | 1-Methylimidazole (m/z 83) | Confirms presence of butyl group |

This table illustrates a characteristic fragmentation pathway for a butyl-imidazolium cation, which would be analogous for the 1-butyl-3-vinylimidazolium cation. mdpi.commdpi.com

Electronic Spectroscopy

UV-Visible-NIR Spectroscopy for Electronic Transitions and Optical Absorption Mechanisms

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within a molecule. For 1-butyl-3-vinylimidazolium chloride, the primary chromophores are the imidazolium ring and the vinyl group.

The imidazolium ring is an aromatic system and is expected to exhibit π → π* electronic transitions, which typically occur in the UV region of the spectrum. The vinyl group (C=C) attached to the nitrogen atom is also a chromophore with its own π → π* transition. The conjugation between the vinyl group's π-system and the imidazolium ring's π-system is expected to influence the energy of these transitions, potentially shifting the absorption maximum (λₘₐₓ) to longer wavelengths compared to a non-vinyl substituted imidazolium cation.

A key property of many ionic liquids is their wide electrochemical window and optical transparency, making them suitable as solvents for various spectroscopic and photochemical applications. UV-Vis-NIR spectroscopy is used to determine this "transparency window" by identifying the wavelengths at which the compound begins to absorb strongly. For 1-butyl-3-vinylimidazolium chloride, the onset of strong absorption in the UV region would define the lower limit of its useful spectral range as a non-absorbing solvent.

Solid-State and Surface Characterization Techniques

Advanced analytical methods are essential for characterizing the solid-state and surface properties of ionic liquids and their derivatives. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) provide invaluable information regarding the elemental composition, electronic states, and crystalline structure of materials like 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride and its composites.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. ucl.ac.uk The analysis of imidazolium-based ionic liquids, which have extremely low vapor pressure, is well-suited for the ultra-high vacuum conditions required for XPS. nih.govreading.ac.uk

In the analysis of this compound, XPS provides detailed insights into the different chemical environments of carbon and nitrogen atoms. High-resolution spectra of the C 1s and N 1s core levels are particularly informative.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is complex due to the presence of carbon atoms in multiple distinct electronic environments. A robust fitting model is required to deconvolute the overlapping peaks. ucl.ac.ukresearchgate.net The spectrum can be resolved into several components:

Imidazolium Ring Carbons: The carbon atom positioned between the two nitrogen atoms (N-C-N) is the most electron-deficient and thus appears at the highest binding energy. The other two carbons in the ring appear at slightly lower binding energies.

Vinyl Group Carbons: The two carbon atoms of the ethenyl (vinyl) group have distinct chemical shifts.

Butyl Chain Carbons: The aliphatic carbons of the butyl chain typically appear at the lowest binding energies within the C 1s envelope. The carbon atom directly bonded to the nitrogen atom is slightly shifted to a higher binding energy compared to the other carbons in the alkyl chain. researchgate.netrsc.org

Nitrogen (N 1s) Spectrum: The N 1s spectrum is expected to show a single, narrow, and symmetric peak, although the two nitrogen atoms in the imidazolium ring are in slightly different environments (one bonded to the butyl group, the other to the vinyl group). ucl.ac.uk However, these differences are often too small to be resolved into separate peaks, resulting in a single peak representing both nitrogen environments.

The quantitative analysis of peak areas in the survey and high-resolution spectra allows for the determination of the experimental stoichiometry, confirming the elemental composition of the compound at the surface. ucl.ac.uk

Table 1: Representative Binding Energies for Components of Imidazolium-Based Ionic Liquids from XPS Analysis

| Core Level | Functional Group/Environment | Typical Binding Energy (eV) Range | Reference |

|---|---|---|---|

| C 1s | Imidazolium Ring (N-C-N) | 286.5 - 288.0 | ucl.ac.ukresearchgate.net |

| Imidazolium Ring (C=C) | 285.5 - 286.5 | ucl.ac.ukresearchgate.net | |

| Vinyl Group (C=C) / Butyl Chain (N-CH₂) | 285.0 - 286.0 | researchgate.netrsc.org | |

| Butyl Chain (Aliphatic C-C/C-H) | 284.0 - 285.0 | researchgate.netrsc.org | |

| N 1s | Imidazolium Ring (N) | 401.0 - 402.5 | ucl.ac.uk |

| Cl 2p | Chloride Anion (Cl⁻) | 197.0 - 199.0 | nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Compounds and Composites

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structural properties of materials, including the identification of crystalline phases, determination of crystal structures, and measurement of crystallinity. nih.gov For ionic liquids like this compound, XRD is employed to understand their phase behavior, which can range from amorphous liquids to highly ordered liquid-crystalline or solid states. nih.gov

The XRD patterns of many imidazolium-based ionic liquids in their liquid state show broad halos at specific 2θ angles rather than sharp Bragg peaks. These halos are indicative of short-range ordering and nanostructural domains within the liquid, arising from the segregation of the polar imidazolium headgroups and the nonpolar alkyl chains. nih.gov

When this compound is used as a monomer to create polymers or is incorporated into composites, XRD is crucial for characterizing the resulting material's structure. For instance, in composites with microcrystalline cellulose (B213188), the XRD pattern would feature peaks corresponding to the crystallographic planes of the cellulose structure. mdpi.com The introduction of the imidazolium salt can influence the crystallinity of the matrix. The crystallinity index (CrI) can be calculated from the diffraction patterns to quantify these changes. mdpi.com For example, studies on composites of microcrystalline cellulose (MCC) with imidazolium ionic liquids have shown characteristic crystalline peaks for cellulose I at 2θ values around 14-17° and 22.5°. mdpi.com

The analysis of poly(1-butyl-3-vinylimidazolium chloride) would reveal information about the polymer's morphology. A broad amorphous halo would suggest a largely amorphous polymer, while any sharp peaks would indicate regions of crystallinity. The presence and nature of the counter-ion (chloride in this case) significantly influence the packing and long-range order of the polymer chains. nih.gov

Table 2: Representative XRD Peak Positions for a Composite Containing Microcrystalline Cellulose (MCC) and an Imidazolium Ionic Liquid

| 2θ Angle (°) | Crystallographic Plane | Material Component | Reference |

|---|---|---|---|

| 14.8 - 16.5 | (110) | Cellulose I | mdpi.com |

| 22.4 | (200) | Cellulose I | mdpi.com |

| 16.5 - 20.0 | N/A (Amorphous Halo) | Amorphous Cellulose / Ionic Liquid | mdpi.com |

Theoretical and Computational Investigations of 1h Imidazolium, 1 Butyl 3 Ethenyl , Chloride

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the intrinsic properties of molecules at the electronic level. Methodologies such as Ab Initio and Density Functional Theory (DFT) are powerful tools for predicting molecular geometries, electronic structures, and spectroscopic parameters, offering insights that are often complementary to experimental data.

Ab initio and DFT calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. For ionic liquids, these calculations typically focus on the ion pair to understand the cation-anion interactions.

The following table presents representative calculated geometric and electronic structure parameters for the analogous compound, 1-butyl-3-methylimidazolium chloride.

| Parameter | Description | Representative Value for [Bmim]Cl |

| Bond Lengths (Å) | ||

| C2-H···Cl⁻ | Hydrogen bond distance | ~2.1 - 2.3 |

| N1-C2 | Imidazolium (B1220033) ring bond | ~1.33 |

| C4-C5 | Imidazolium ring bond | ~1.36 |

| Bond Angles (degrees) | ||

| N1-C2-N3 | Imidazolium ring angle | ~108 |

| C2-H···Cl⁻ | Hydrogen bond angle | ~150 - 170 |

| Electronic Properties (eV) | ||

| HOMO Energy | Highest Occupied Molecular Orbital | -7.0 to -7.5 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |

| HOMO-LUMO Gap | Energy gap indicative of stability | ~6.0 - 7.0 |

Data compiled from representative DFT studies on 1-butyl-3-methylimidazolium chloride.

The flexibility of the butyl and ethenyl side chains in 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride gives rise to various conformers. Computational studies on [Bmim]Cl have identified several stable conformers, primarily differing in the orientation of the butyl group relative to the imidazolium ring. acs.orgacs.org The two most common conformers are the anti-trans (TT) and gauche-trans (GT), referring to the torsion angles of the butyl chain. The presence of the chloride anion can significantly influence the relative stability of these conformers and the energy barriers for rotation between them. acs.orgacs.org For instance, the interaction with the anion can lower some rotational barriers while increasing others, affecting the dynamic properties of the ionic liquid. acs.org

The table below shows a typical energy landscape for the butyl chain rotation in the [Bmim]⁺ cation, influenced by the presence of the Cl⁻ anion.

| Conformer Transition | Description | Rotational Barrier (kJ/mol) in [Bmim]Cl |

| TT → GT | Rotation around Cα-Cβ bond | ~5 - 10 |

| GT → TT | Reverse rotation | ~3 - 8 |

| Planar → Non-planar | Rotation of butyl group relative to ring | < 4 |

Values are illustrative and based on computational studies of 1-butyl-3-methylimidazolium chloride. The vinyl group in the target compound would introduce additional rotational degrees of freedom.

Quantum chemical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of NMR shielding constants can be converted into chemical shifts. For imidazolium-based ionic liquids, the chemical shift of the C2-H proton is particularly sensitive to the strength of the hydrogen bond with the anion. acs.orgresearchgate.net While a full theoretical NMR spectrum for this compound is not available, experimental ¹H NMR data has been reported, which can be compared to calculated values for analogous compounds. acs.org

Vibrational Frequencies: DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. acs.org The calculated frequencies for [Bmim]Cl show that the stretching and bending modes of the C-H bonds of the imidazolium ring are significantly affected by hydrogen bonding with the chloride anion. acs.orgnih.gov For instance, the C2-H stretching vibration is a key diagnostic peak. acs.org Experimental FT-IR spectra of this compound show characteristic bands for the C-N and C=N stretching of the imidazole (B134444) group at approximately 1170 cm⁻¹ and 1652 cm⁻¹, respectively. scribd.com

The following table presents a comparison of selected experimental vibrational frequencies for this compound and calculated frequencies for the analogous [Bmim]Cl.

| Vibrational Mode | Experimental Frequency (cm⁻¹) for 1-butyl-3-vinylimidazolium chloride | Calculated Frequency (cm⁻¹) for [Bmim]Cl |

| Imidazole C-H Stretch | ~3050 - 3150 | ~3050 - 3150 |

| Butyl C-H Stretch | ~2870 - 2960 | ~2870 - 2960 |

| Imidazole Ring C=N Stretch | ~1652 | ~1640 - 1660 |

| Imidazole Ring C-N Stretch | ~1170 | ~1160 - 1180 |

Experimental data from scribd.com. Calculated data is representative of DFT studies on [Bmim]Cl.

Hydrogen bonding is a dominant non-covalent interaction in many ionic liquids, significantly influencing their physical and chemical properties. In this compound, the primary hydrogen bond is expected to be between the acidic protons of the imidazolium ring (especially C2-H) and the chloride anion. Computational studies on [Bmim]Cl have extensively characterized this interaction, revealing a strong, directional hydrogen bond. acs.orgstfc.ac.ukworldscientific.com The interaction energy is typically in the range of -60 to -80 kJ/mol. acs.org Besides the primary C2-H···Cl⁻ interaction, weaker hydrogen bonds involving the C4-H and C5-H protons also contribute to the stability of the ion pair. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time evolution of a system of molecules, offering insights into the structure and dynamics of liquids and solutions.

In the liquid state, ionic liquids are not simply composed of randomly distributed ions. MD simulations of [Bmim]Cl have shown significant ion pairing and the formation of larger aggregates. aip.org The structure of the liquid is often described using radial distribution functions (RDFs), which give the probability of finding one ion at a certain distance from another. The RDF for the C2-H and Cl⁻ in liquid [Bmim]Cl shows a sharp first peak at a short distance, confirming the strong hydrogen bonding and contact ion pair formation observed in quantum chemical calculations. aip.orgnih.gov These simulations also reveal details about the solvation of the ions and the influence of the alkyl chains on the local structure, which would be analogous for the butyl and ethenyl chains of the target compound. The aggregation behavior is crucial for understanding macroscopic properties like viscosity and conductivity.

Dynamics of Solvation and Interfacial Behavior

Computational studies, primarily through molecular dynamics (MD) simulations, provide significant insights into the solvation dynamics and interfacial behavior of imidazolium-based ionic liquids, including this compound (also known as 1-butyl-3-vinylimidazolium chloride, [BVIM][Cl]). These investigations reveal complex interactions at the molecular level, governed by the distinct polar and nonpolar domains within the ionic liquid structure.

Research on analogous imidazolium salts like 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) shows that in aqueous solutions, water molecules disrupt the cation-anion network, replacing counterions in the coordination shells. researchgate.net The solvation process is complex, with experimental studies on similar compounds revealing kinetics that span from femtoseconds to nanoseconds. nih.gov MD simulations indicate that the structure of the ionic liquid near a solute or interface is highly ordered. For instance, at a graphite (B72142) surface, imidazolium rings and their alkyl side chains tend to lie flat, with the cations positioned closer to the surface than the anions. researchgate.net

The solvation dynamics are not solely dictated by rotational motions, as in conventional polar solvents. Instead, translational movements of the ions, particularly the anions, into and out of the solute's first solvation shell are major contributors to the solvation response. nih.gov Both the chloride anion and the imidazolium cation of [BMIM][Cl] are known to interact with solutes like cellulose (B213188), primarily through hydrogen bonds. The anions, however, typically occupy the first coordination shell, forming stronger and more numerous hydrogen bonds compared to the cations. nih.gov This fundamental behavior is expected to be similar for [BVIM][Cl], with the vinyl group potentially introducing additional electronic interactions.

The interfacial behavior is characterized by distinct layering and orientation of the ions. At solid/liquid interfaces, imidazolium-based ionic liquids form well-ordered structures that can extend several angstroms into the bulk liquid. researchgate.net The specific orientation depends on the nature of the surface. For example, at a quartz surface, the ordering is influenced by whether the surface is covered with silanol (B1196071) or silane (B1218182) groups. researchgate.net The presence of the vinyl group in [BVIM][Cl] could further influence this interfacial structuring due to potential π-π stacking interactions with aromatic surfaces or specific electronic interactions with polar surfaces.

Table 1: Key Findings from Molecular Dynamics Simulations on Solvation of Imidazolium-Based Ionic Liquids

| Feature | Observation | Implication for [BVIM][Cl] |

|---|---|---|

| Solvation Shell Structure | Anions (Cl⁻) primarily occupy the first solvation shell of solutes, forming strong hydrogen bonds. Cations also interact but are generally in the second shell. nih.gov | The chloride anion is expected to be the primary solvating species for polar solutes. |

| Solvation Dynamics | Dominated by translational motion of anions into and out of the first solvation shell. nih.gov | Solvation response will be complex and occur over multiple timescales. |

| Interfacial Ordering | Ions form distinct layers at interfaces, with preferential orientation of the imidazolium ring and alkyl chains. researchgate.net | [BVIM]⁺ cations will likely exhibit specific orientations at interfaces, influenced by the vinyl group. |

| Solvent Effects | Addition of polar solvents like water disrupts the cation-anion network. researchgate.net | Solvation properties will be highly dependent on the presence and nature of co-solvents. |

Computational Insights into Ion Dissociation Mechanisms

The degree of ion dissociation in ionic liquids is crucial for properties like ionic conductivity and viscosity. Computational methods, particularly MD simulations, are employed to understand the mechanisms of ion pair formation, dissociation, and the formation of larger aggregates. nih.gov

For imidazolium chlorides, simulations show a strong tendency for ion pairing in the neat liquid. The introduction of solvents with high dielectric constants, such as water or alcohols, facilitates ion dissociation. researchgate.net The process is not a simple separation; it involves the formation of solvent-separated ion pairs as an intermediate step. The strength of the interaction is highly anion-specific, with smaller, more charge-dense anions like chloride forming stronger ion pairs compared to larger anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). researchgate.netresearchgate.net

Classical MD simulations using polarizable force fields or scaled charges can effectively model the transport properties related to ion dissociation, such as self-diffusion constants and ionic conductivity. nih.govresearchgate.net These models often show that unscaled force fields can overestimate viscosity due to artificially high charge densities, highlighting the importance of accounting for electronic polarizability. nih.gov By scaling partial charges, a more accurate representation of the liquid's dynamics and ion mobility can be achieved. nih.gov

The analysis of conductance data using theoretical frameworks like the Fuoss conductance equation allows for the calculation of ion-pair formation constants (Kₚ). ijacskros.com Such studies on [BMIM][Cl] in various solvents show that the extent of ion association is heavily dependent on the solvent's viscosity and relative permittivity. ijacskros.com In solvents with low polarity, even the formation of triple ions (e.g., [Cation-Anion-Cation]⁺) can be observed. ijacskros.com These computational and theoretical approaches provide a framework for predicting the dissociation behavior of this compound, where the electronic nature of the vinyl group may subtly influence the cation-anion interaction strength.

Mechanistic Modeling and Reaction Pathway Predictions

Elucidation of Degradation Pathways via Computational Chemistry

Computational chemistry is a powerful tool for predicting and understanding the degradation pathways of ionic liquids. For imidazolium-based compounds, degradation can occur through thermal, chemical, or biological processes. researchgate.netnih.govmdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are used to identify the most likely points of attack on the ionic liquid structure and to map out the reaction energy profiles of potential degradation pathways.

For the closely related 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), studies have shown that thermal degradation can proceed via nucleophilic substitution reactions, where the chloride anion attacks the alkyl groups on the imidazolium cation. mdpi.comresearchgate.net Knudsen effusion mass spectrometry has identified volatile degradation products such as methyl chloride, butylimidazole, butyl chloride, and methylimidazole. mdpi.com

In oxidative degradation, such as in a Fenton-like system, hydroxyl radicals (•OH) are the primary reactive species. researchgate.netnih.gov Computational calculations using density functional reactivity theory (DFRT) help to propose reasonable degradation pathways by identifying the most reactive sites. researchgate.net These studies indicate that •OH radicals can attack any of the three carbon atoms on the imidazolium ring, as well as the alkyl side chains. researchgate.netnih.gov The degradation of the imidazolium ring often leads to the formation of intermediates like mono-, di-, or amino-carboxylic acids. researchgate.netnih.gov

For this compound, the vinyl group represents an additional and highly reactive site susceptible to attack. Computational modeling would predict that this C=C double bond is a likely target for electrophilic attack by radicals or other reactive species, leading to pathways such as epoxidation, hydroxylation, or polymerization, in addition to the degradation pathways established for the imidazolium core and butyl chain.

Table 2: Computationally Predicted Degradation Pathways for Imidazolium Ionic Liquids

| Degradation Method | Reactive Species | Primary Attack Sites | Predicted Products/Intermediates |

|---|---|---|---|

| Thermal Degradation | Nucleophilic Anion (Cl⁻) | Butyl and methyl/vinyl groups (Sɴ2 reaction) | Alkyl halides (e.g., butyl chloride), N-substituted imidazoles (e.g., vinylimidazole) mdpi.comresearchgate.net |

| Oxidative Degradation (Fenton) | Hydroxyl Radical (•OH) | Imidazolium ring carbons, alkyl side chains, vinyl group | Hydroxylated intermediates, ring-opened products (carboxylic acids) researchgate.netnih.gov |

| Biodegradation | Microbial Enzymes | Alkyl side chain, imidazolium ring | Metabolites from side-chain oxidation and ring cleavage nih.gov |

Theoretical Basis for Catalytic Activity and Selectivity

Imidazolium-based ionic liquids are not merely solvents but can also act as organocatalysts in various chemical transformations. nih.govnih.gov The theoretical basis for their catalytic activity often lies in the specific structural features of the imidazolium cation.

A key feature is the acidity of the proton at the C2 position of the imidazolium ring (the carbon between the two nitrogen atoms). This proton can act as a hydrogen bond donor, activating substrates. For instance, in the cycloaddition of CO₂ to epoxides, the acidic C2-H is believed to activate the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov Dicationic ionic liquids, which possess enhanced acidity, often show higher catalytic activity in such reactions. nih.gov

Furthermore, the ionic liquid as a medium can enhance the acidity of an added molecular catalyst. nih.gov Studies on the acid-catalyzed hydrolysis of cellulose in [BMIM][Cl] have shown that the ionic liquid species increases the Hammett acidity of the catalyst, thereby improving the reaction kinetics. nih.gov This effect is attributed to the interactions between the ionic liquid's ions and the acid catalyst.

Computational studies, such as DFT calculations of HOMO-LUMO energy gaps and molecular electrostatic potentials, can provide a theoretical foundation for understanding this catalytic activity. researchgate.net These calculations can model the interaction between the ionic liquid and reactants, elucidating how the ionic liquid facilitates electron transfer or stabilizes transition states. For this compound, the vinyl group could influence the electronic properties of the imidazolium ring, potentially modulating the acidity of the C2 proton and thus its catalytic activity. Its ability to participate in polymerization or other reactions also opens possibilities for its use as a catalytic monomer or in catalyst immobilization. researchgate.net The selectivity of reactions catalyzed by this ionic liquid would be influenced by the steric and electronic environment created by the butyl and vinyl substituents.

Polymerization and Poly Ionic Liquid Pil Research with 1h Imidazolium, 1 Butyl 3 Ethenyl , Chloride

Homopolymerization Mechanisms of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride

The conversion of this compound into its corresponding homopolymer, poly(1-butyl-3-vinylimidazolium chloride), is predominantly achieved through free-radical polymerization. This process involves the initiation, propagation, and termination of polymer chains, with the vinyl group of the imidazolium (B1220033) monomer serving as the reactive site.

Radical Polymerization Studies and Kinetic Analysis

The free-radical polymerization of this compound is a rapid and often random process. uc.pt The kinetics of this polymerization are influenced by several factors, including the concentration of the monomer and the initiator, the temperature, and the solvent used. While detailed kinetic parameters such as specific rate constants and activation energies for this particular monomer are not extensively documented in publicly available literature, general principles of radical polymerization apply. The rate of polymerization is typically proportional to the square root of the initiator concentration and directly proportional to the monomer concentration.

Influence of Initiators and Solvents on Polymerization Outcome

The choice of initiator and solvent plays a crucial role in determining the final properties of the resulting poly(1-butyl-3-vinylimidazolium chloride).

Initiators: Commonly used initiators for the radical polymerization of this monomer include azo compounds like azobisisobutyronitrile (AIBN) and persulfates such as ammonium (B1175870) persulfate (APS). mdpi.comrsc.org The concentration of the initiator has a significant impact on the molecular weight of the polymer; higher initiator concentrations lead to the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight. researchgate.net

Solvents: The polymerization of this compound has been successfully carried out in various solvents, including water and organic solvents like chloroform. mdpi.comacs.org The solvent can affect the polymerization rate and the solubility of the resulting polymer. For instance, polymerization in aqueous media is common, especially when creating hydrogels. researchgate.net The choice of solvent can also influence the conformation of the growing polymer chains.

The following table summarizes the typical components used in the free-radical polymerization of this compound.

| Component | Examples | Role in Polymerization |

| Monomer | This compound | The fundamental repeating unit of the polymer. |

| Initiator | Azobisisobutyronitrile (AIBN), Ammonium Persulfate (APS) | Generates free radicals to initiate polymerization. |

| Solvent | Water, Chloroform | Provides a medium for the reaction and influences polymer properties. |

Control over Polymer Architecture and Molecular Weight

Achieving control over the polymer architecture, including molecular weight and polydispersity, is essential for tailoring the properties of poly(ionic liquid)s for specific applications. While conventional free-radical polymerization often results in polymers with broad molecular weight distributions, controlled radical polymerization (CRP) techniques offer a pathway to well-defined polymer structures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully applied to N-vinylimidazolium salts, which are structurally similar to this compound. researchgate.net This technique allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices. By employing a suitable chain transfer agent, the RAFT process enables the controlled growth of polymer chains, opening up possibilities for creating complex architectures such as block copolymers. While specific studies detailing the RAFT polymerization of this compound are not widely reported, the success with analogous monomers suggests its feasibility.

Copolymerization Strategies Involving the Ethenyl Moiety

Copolymerization of this compound with other monomers is a powerful strategy to create materials with a wide range of properties, combining the characteristics of the ionic liquid monomer with those of the comonomer.

Synthesis of Copolymers with Diverse Monomers

The ethenyl (vinyl) group of this compound allows it to readily copolymerize with a variety of other vinyl monomers via free-radical polymerization. This has been demonstrated in the synthesis of hydrogels and other functional materials. For example, it has been copolymerized with:

2-Hydroxyethyl methacrylate (B99206) (HEMA): To create mechanically stable and electro-responsive hydrogels. nih.gov

3-Sulphopropyl acrylate (B77674) potassium salt (SPAK): To produce polyampholyte hydrogels with both cationic and anionic moieties. uc.pt

N,N'-methylenebis(acrylamide) (MBA): Used as a crosslinker to form network structures in hydrogels. uc.pt

Acrylamide: To synthesize ionic liquid-containing polymers for use in composite materials. researchgate.net

Divinylbenzene (DVB): To create porous organic polymers for catalyst support. mdpi.com

Photocatalytically active Rhenium (Re) and Ruthenium (Ru) complexes: To develop crosslinked polymeric frameworks for applications in CO2 reduction. rsc.org

The following table provides examples of comonomers used with this compound and the resulting copolymer type.

| Comonomer | Resulting Copolymer Type |

| 2-Hydroxyethyl methacrylate (HEMA) | Cationic hydrogel |

| 3-Sulphopropyl acrylate potassium salt (SPAK) | Polyampholyte hydrogel |

| N,N'-methylenebis(acrylamide) (MBA) | Crosslinked network |

| Acrylamide | Ionic liquid-containing polymer |

| Divinylbenzene (DVB) | Porous organic polymer |

| Functionalized Re and Ru complexes | Crosslinked catalytic framework |

Mechanistic Aspects of Copolymer Formation and Sequence Control

The sequence of monomer units in a copolymer (e.g., random, alternating, block) significantly influences its properties. In conventional free-radical copolymerization, the monomer sequence is largely determined by the reactivity ratios and the feed composition, often leading to random copolymers.

Achieving precise sequence control is a more complex challenge. The synthesis of block copolymers, where long sequences of one monomer are followed by long sequences of another, typically requires controlled polymerization techniques. As mentioned in section 6.1.3, methods like RAFT polymerization, which have been shown to be effective for similar vinylimidazolium monomers, would be the most promising approach for synthesizing well-defined block copolymers containing this compound. This would allow for the creation of novel amphiphilic or di-functional materials with ordered nano-structures.

Structural and Morphological Investigations of Poly(this compound)

The performance and application of PILs are intrinsically linked to their structural and morphological characteristics. Understanding the polymer's microstructure, chain conformation, and self-assembly behavior is crucial for designing materials with tailored properties.

Characterization of Polymer Microstructure and Chain Conformations

X-ray scattering is a powerful technique used to probe the nanoscale structure of these PILs. rsc.org It reveals the presence of distinct domains arising from the segregation of the polar (imidazolium chloride) and nonpolar (butyl and vinyl groups) components of the polymer. mdpi.com This nanophase separation is a key factor influencing the material's properties, including its ionic conductivity. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atoms within the polymer. For instance, ¹H NMR spectra can confirm the successful polymerization by observing the disappearance of vinyl proton signals and the broadening of peaks corresponding to the polymer backbone. nih.gov Changes in the chemical shifts of the imidazolium protons can also offer insights into the interactions between the cation and the chloride anion. rsc.org

The glass transition temperature (Tg) is a critical parameter that reflects the mobility of the polymer chains. rsc.org For poly(this compound), the Tg is influenced by the strength of the ionic interactions. Stronger electrostatic forces between the imidazolium cation and the chloride anion lead to restricted chain mobility and a higher Tg. rsc.org

Analysis of Self-Assembly and Nanostructure Formation in PILs

Poly(ionic liquid)s, including those derived from this compound, exhibit a remarkable ability to self-assemble into ordered nanostructures. nih.gov This behavior is driven by the amphiphilic nature of the repeating units, which contain both hydrophilic ionic parts and hydrophobic alkyl chains. mdpi.com

In aqueous solutions, these PILs can spontaneously form nanoparticles with complex internal morphologies, such as multilamellar or unilamellar vesicles, without the need for additional stabilizers. nih.gov The specific morphology is often dependent on factors like the length of the alkyl chains on the imidazolium ring. nih.gov At higher concentrations, these primary nanostructures can further organize into hierarchical superstructures, such as nanoworms. nih.gov

The formation of these ordered structures is a result of a process that combines polymerization, mesostructure formation, and directional alignment in a single step. nih.gov This self-assembly is crucial for many of the functional applications of these materials, as the resulting nanostructures can create channels for ion transport or act as templates for the organization of other materials. mdpi.com

Functional Applications of Resulting Poly(Ionic Liquid)s

The unique structural features of poly(this compound) give rise to a range of functional applications, from creating advanced composite materials to enabling novel electrochemical processes.

Role in High-Density Assembly of Nanoparticles and Composites

Poly(this compound) and similar PILs serve as excellent matrices for the high-density assembly of nanoparticles, leading to the formation of advanced composite materials. The ionic nature of the polymer provides strong electrostatic interactions that can effectively stabilize and disperse nanoparticles, preventing their aggregation.

For instance, composites have been fabricated by incorporating metal nanoparticles into PIL matrices. rsc.org The PIL not only provides mechanical support but also influences the properties of the resulting composite. In some cases, the PIL can induce a structural conversion in the composite upon exposure to a stimulus, such as a solvent, leading to changes in the material's optical or electronic properties. rsc.org

The ability to tune the properties of both the PIL and the nanoparticle allows for the design of composites with tailored functionalities. For example, PIL-based composites have been developed for applications in gas separation membranes, where the incorporation of specific nanoparticles can enhance the permeability and selectivity for certain gases. rsc.org

Electrocatalytic Activity of PIL-Based Materials

The electrochemical properties of poly(this compound) make it a promising component in electrocatalytic systems. While the PIL itself may not be the primary catalyst, it can play a crucial role in facilitating electrochemical reactions.

In the context of wastewater treatment, for example, the electrochemical oxidation of imidazolium-based ionic liquids has been studied. researchgate.net While this research focuses on the degradation of the ionic liquid, it highlights the electrochemical activity of the imidazolium cation. In a PIL-based material, the polymer can act as an ion-conductive binder, ensuring good contact between the electrocatalyst and the electrode surface while facilitating the transport of ions to the active sites.

The specific mechanism of electrocatalysis in the presence of a PIL can be complex. The PIL can influence the reaction by modifying the electrode surface, altering the local concentration of reactants, or participating directly in the charge transfer process. For instance, in some systems, the oxidation of the imidazolium cation can occur indirectly via electrochemically generated reactive species like hydroxyl radicals. researchgate.net

Development of Proton Conductive Materials from PILs

A significant area of research for poly(this compound) is in the development of proton-conductive materials for applications such as proton exchange membrane fuel cells (PEMFCs). researchgate.net These materials are designed to facilitate the transport of protons under anhydrous (water-free) conditions, which is a major challenge for traditional PEMs like Nafion®. researchgate.net

The proton conductivity in these PIL-based materials often relies on the Grotthuss mechanism, where protons hop between adjacent sites, or the vehicle mechanism, where protons are carried by a mobile species. In the case of PILs, the imidazolium cation itself can play a role in proton conduction, particularly if there are acidic protons on the imidazolium ring. mdpi.com

Applications in Advanced Chemical Processes and Materials Science Mechanistic and Fundamental Aspects

Role in Catalysis

The catalytic prowess of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride is multifaceted, enabling a range of organic transformations through different catalytic pathways.